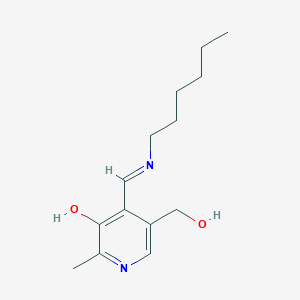
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hexyliminomethyl, hydroxymethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-3-hydroxypyridine with hexylamine under controlled conditions to form the hexyliminomethyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol.
Reduction: 4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with an amine group instead of an imine.
4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol: Oxidized form with a carboxyl group.
Uniqueness
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both imine and hydroxymethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
7355-37-5 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4-(hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-5-6-7-15-9-13-12(10-17)8-16-11(2)14(13)18/h8-9,17-18H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
OGIVABLAEYJRAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C(C(=NC=C1CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


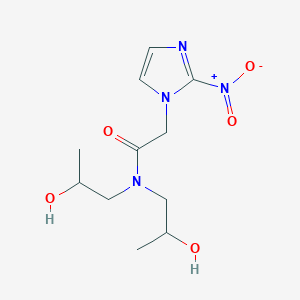
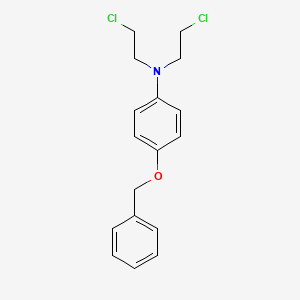
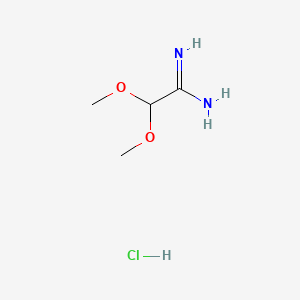

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
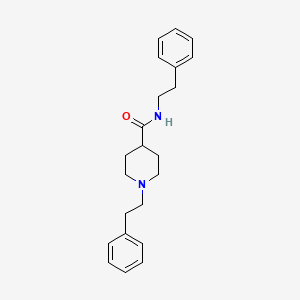
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
